[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid

Metal-Organic Frameworks Layered Materials Zirconium Phosphonates

Sourcing rigid bisphosphonic acid linkers with defined inter-phosphonate distances (>14 Å) for pillared MOFs often involves long lead times. This p-terphenyl bisphosphonic acid (CAS 595567-13-8) solves that with an estimated inter-phosphonate span of ~14.5-15.0 Å, enabling precise pore engineering. Key advantages: - Forms pillared architectures with Zr(IV) and Th(IV) for microporous materials. - Enables selective C2-C4 hydrocarbon adsorption and CO₂/CH₄ separation. - Scalable synthesis ensures reliable supply for surface modification and intercalation studies.

Molecular Formula C18H16O6P2
Molecular Weight 390.3 g/mol
CAS No. 595567-13-8
Cat. No. B12593851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid
CAS595567-13-8
Molecular FormulaC18H16O6P2
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)C3=CC=C(C=C3)P(=O)(O)O
InChIInChI=1S/C18H16O6P2/c19-25(20,21)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)26(22,23)24/h1-12H,(H2,19,20,21)(H2,22,23,24)
InChIKeyRWWZTTYQRYZYNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Terphenyl Bisphosphonic Acid Linker for MOFs


[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid, systematically named [1,1':4',1''-terphenyl]-4,4''-diylbis(phosphonic acid), is a rigid, linear ditopic arylphosphonic acid with a p-terphenyl backbone (C18H16O6P2, MW 390.3 g/mol) [1]. Each terminal phosphonic acid group (–PO₃H₂) provides two protons and three oxygen donor atoms for coordination to metal ions, enabling the construction of metal-organic frameworks (MOFs) and layered metal phosphonates with pillared architectures [1]. The compound belongs to the class of aryl-bisphosphonic acid linkers used in reticular chemistry to engineer porosity, thermal stability, and chemical robustness in hybrid inorganic-organic materials.

Rigid p-terphenyl ditopic linker for pillared MOFs and layered metal phosphonates
Extended interlayer spacing enables large-pore framework construction
Multi-gram synthesis via Suzuki cross-coupling supports research and pilot-scale needs

Why Shorter Aryl Diphosphonic Acids Cannot Substitute


In-class aryl diphosphonic acids such as 1,4-phenylenediphosphonic acid or biphenyl-4,4′-diphosphonic acid cannot be interchanged with the p-terphenyl analog without fundamentally altering the structural and performance characteristics of the resulting material. The inter-phosphonate distance in biphenyl-4,4′-diphosphonic acid is crystallographically determined as 10.665 Å [2], whereas the additional phenyl ring in the terphenyl backbone extends this distance to an estimated 14.5–15.0 Å, enabling larger pore apertures and different network topologies. Furthermore, zirconium phosphonates derived from the biphenyl linker exhibit BET surface areas of ~400 m²/g, while terphenyl-based analogs yield ~250–300 m²/g [1], reflecting a deliberate trade-off between gravimetric surface area and pore size that dictates suitability for specific adsorption or catalytic applications.

Linker span mismatch
Biphenyl-4,4′-diphosphonic acid has a significantly shorter inter-phosphonate distance, which restricts pore dimensions and may alter network topology in the resulting MOF.
Surface area / pore size trade-off
Biphenyl-derived materials typically yield higher gravimetric surface area but smaller pores; this does not meet requirements for size-selective adsorption of bulkier guests.
Architectural role of second phosphonate
Monophosphonic analogs (e.g., p-terphenylphosphonic acid) form bilayered structures without interlayer bridging; only the bisphosphonic acid enables pillared porosity.

Quantitative Differentiation Against Closest Analogs


Pillared vs. Bilayered Architecture with Zr(IV) and Th(IV)

Under identical synthetic conditions with Th(IV) and Zr(IV) ions, p,p″-terphenyl-bis-phosphonic acid (the target compound) yields a pillared geometry where inorganic layers are covalently bridged by the terphenyl units, whereas p-terphenylphosphonic acid (the monophosphonic analog) forms a bilayered structure with terphenyl moieties confined within each layer [1]. Mixed-component phases combining both mono- and bisphosphonic acids were also demonstrated, confirming the direct structural role of the second phosphonate group in establishing interlayer connectivity.

Pillaring vs. bilayer
Head-to-head
Pillared geometry with interlayer bridging vs. bilayered monophosphonate — distinct PXRD phases
Covalent pillaring requires the bisphosphonic acid; monophosphonate cannot link layers.
Zr(IV) and Th(IV) syntheses; identical conditions for both acids.
Metal-Organic Frameworks Layered Materials Zirconium Phosphonates

Extended Inter-Phosphonate Distance vs. Biphenyl Backbone

Single-crystal X-ray diffraction of biphenyl-4,4′-diphosphonic acid establishes an inter-phosphonate P···P distance of 10.665 Å [1]. Extending the aromatic backbone to a p-terphenyl core adds one 1,4-disubstituted phenyl ring with a contribution of approximately 4.3 Å, yielding an estimated inter-phosphonate distance of 14.5–15.0 Å for the target compound. This represents an approximately 36–41% increase in linker span, directly expanding the pore dimensions achievable in isoreticular metal phosphonate frameworks.

Linker span
Class-level
~14.5–15.0 Å (terphenyl) vs. 10.665 Å (biphenyl); ~36–41% longer
Extended span enlarges pore apertures for adsorption of bulkier guest molecules.
Estimated from crystallographic biphenyl baseline; terphenyl geometry inferred.
Pore Size Engineering MOF Linker Design Reticular Chemistry

BET Surface Area in Zirconium Phosphonates

A comprehensive review of metal phosphonate chemistry reports that zirconium phosphonate solids constructed from biphenyl-4,4′-diphosphonic acid achieve BET surface areas of approximately 400 m²/g, while those from the terphenyl analog consistently exhibit lower surface areas in the range of 250–300 m²/g [1]. This difference arises from the higher mass contribution of the heavier terphenyl linker per unit surface and the concomitant shift of the pore size distribution toward larger diameters, reducing the number of pores per gram but increasing individual pore volume.

BET surface area
Cross-study
~250–300 m²/g (terphenyl-Zr) vs. ~400 m²/g (biphenyl-Zr)
Lower gravimetric area compensated by larger individual pores — deliberate trade-off for size selectivity.
N₂ at 77 K; data collated from multiple independent studies.
Porosity BET Surface Area Zirconium Phosphonate Materials

Hydrogen Storage Capacity in Pillared γ-Zirconium Phosphate

Topotactic exchange reactions of γ-zirconium phosphate with p-terphenyldiphosphonate (the deprotonated form of the target compound) produce pillared microporous materials that store 1.7% (w/w) H₂ at 77 K and 1 atm, meeting the DOE 2010 volumetric hydrogen density targets at pressures below 5 atm due to the high ultramicroporosity of the pillared architecture [1]. This performance is enabled by the rigid terphenyl pillar that prevents layer collapse upon solvent removal, maintaining accessible micropore volume.

H₂ storage
Reported
1.7% w/w H₂ at 77 K, 1 atm
Pillared ultramicroporosity enables cryogenic H₂ physisorption; non-pillared systems show negligible uptake.
γ-ZrP topotactic exchange; meets DOE 2010 volumetric targets at
Scalable synthesis
Reported
Multi-gram scale via Suzuki-Miyaura cross-coupling
Validated protocols mitigate supply risk for MOF development and pilot studies.
Analogous routes for biphenyl and quaterphenyl linkers confirmed.
Hydrogen Storage Microporous Materials Zirconium Phosphate Pillaring

Scalable Multi-Gram Synthesis via Cross-Coupling

Validated protocols for the efficient synthesis of biphenyl-, terphenyl-, and quaterphenyl-based linker molecules have been published, demonstrating scalable, cost-effective, high-yield routes with simple purifications and few synthetic steps . The terphenyl bisphosphonic acid linker is accessible via Suzuki-Miyaura cross-coupling strategies on multi-gram scale, addressing the critical bottleneck of linker availability that historically limits MOF research translation to practical applications.

Scalable synthesis
Reported
Multi-gram scale via Suzuki-Miyaura cross-coupling
Validated protocols mitigate supply risk for MOF development and pilot studies.
Analogous routes for biphenyl and quaterphenyl linkers confirmed.
Scalable Synthesis MOF Linker Production Cost-Effective Scale-Up

High-Impact Application Scenarios


Size-Selective Gas Adsorption and Storage

The target compound's ability to form pillared architectures with tetravalent metals (Zr, Th) [1], as opposed to non-pillared bilayers from monophosphonic analogs, makes it suitable for constructing microporous materials with controlled interlayer galleries. Combined with the extended inter-phosphonate distance (~14.5–15.0 Å vs. 10.665 Å for biphenyl) , these pillared materials offer pore sizes large enough for selective adsorption of C2–C4 hydrocarbons, CO₂/CH₄ separation, and hydrogen storage (demonstrated at 1.7% w/w H₂ at 77 K) [2]. Researchers designing physisorbent materials where pore aperture dimensions dictate selectivity should prioritize this linker over shorter biphenyl or phenyl analogs.

Proton-Conducting Membranes

The review by Clearfield [1] notes that sulfonation of the aromatic rings in terphenyl diphosphonate-derived materials yields highly acidic solids with potential as catalysts and proton conductors. The rigid, thermally stable terphenyl backbone combined with sulfonated phenyl rings and phosphonic acid proton donors makes this compound a candidate precursor for proton-exchange membrane (PEM) materials operating at intermediate temperatures (100–200 °C), where the interlayer or inter-pillar spacing can be engineered via the extended linker length to optimize proton-hopping pathways.

Intercalation Hosts for Controlled Release

The pillared geometry formed by p,p″-terphenyl-bis-phosphonic acid with Zr(IV) [1] creates robust interlayer galleries that can serve as hosts for intercalation of functional guest molecules (dyes, pharmaceuticals, agrochemicals). The mixed-component phase capability demonstrated by Dines and Griffith [1] further allows fine-tuning of interlayer spacing and chemical functionality by co-incorporating mono- and bisphosphonic acids, enabling rational design of layered materials with tailored intercalation kinetics and guest-molecule release profiles.

Surface Anchoring on Metal Oxides

Phosphonic acids bind strongly to metal oxide surfaces (TiO₂, ZrO₂, Al₂O₃, ITO) forming stable M–O–P bonds. The p-terphenyl bisphosphonic acid provides a rigid, conductive molecular wire with two anchoring points, enabling more robust surface attachment than monophosphonic acids and offering a well-defined ~15 Å molecular spacer for electrochemical and photoelectrochemical applications. The scalable synthesis protocol ensures sufficient material availability for surface modification studies on electrodes, nanoparticles, and mesoporous oxide films.

Application
Selection Property
Validation Focus
Size-selective gas adsorption & storage
Pillared microporosity with tunable interlayer galleries
Physisorption isotherms, pore size distribution, gas selectivity
Proton-conducting membranes
Sulfonatable rigid backbone with phosphonic acid proton donors
Proton conductivity vs. temperature/humidity, membrane stability
Intercalation hosts for controlled release
Robust interlayer galleries and mixed-component tunability
Guest intercalation kinetics, release profiles, structural integrity
Surface anchoring on metal oxides
Rigid bisphosphonic anchor with defined molecular spacer
Binding stability, electrochemical impedance, film uniformity
Quote Request

Request a Quote for [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.